2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-3-1-2-7(6-8)11(20)18-12-9(10(17)19)4-5-21-12/h1-6H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXZSCOAXPJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethylbenzamido Group: This step involves the reaction of 3-(trifluoromethyl)benzoic acid with an amine to form the benzamido group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an amine under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a synthetic compound with a thiophene ring, a trifluoromethyl group, and an amide functional group, potentially useful in medicinal chemistry due to its diverse biological activities and chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Potential Applications
- Medicinal Chemistry The compound's structure suggests it may be useful in medicinal chemistry.
- Antifungal Properties Studies indicate potential antifungal properties, especially compared to positional isomers with different substitutions on the thiophene ring. Its structural features may allow it to interact with biological targets, suggesting it could be a therapeutic candidate against various pathogens.
- Anti-influenza drugs Thiophene-3-carboxamide derivatives are promising candidates for developing new broad-spectrum anti-influenza drugs. They target the viral RNA-dependent RNA polymerase (RdRP) complex and can disrupt protein-protein interactions .
- Anti-TB Agents A library of 2-aminothiophenes was subjected to growth inhibition studies. Compound 33 was the most potent, with a minimum inhibitory concentration (MIC) of 0.69 μM against Mtb H37Rv. It also exhibited a minimum bactericidal concentration (MBC) of less than 5 μM .
- PIM Kinase Inhibitors Benzothiophene scaffolds have been identified as potential PIM kinase inhibitors, which are implicated in tumorigenesis. Simultaneous targeting of all three PIM isoforms (PIM1, PIM2, and PIM3) is a promising approach in cancer therapy .
- Fungicidal Activity The fungicidal activity of N-(3-thienyl)-1-methyl-3-(trifluoromethyl) pyrazole-4-carboxamide derivatives, which had various alkyl groups at the 2-position of the thiophene ring, against four diseases is listed in Table 3 .
- The fungicidal activity against gray mold depended on the number of carbon atoms in the branched alkyl group attached at the 2-position of the thiophene ring . Compounds with an alkyl group having 3 to 6 carbon atoms exhibited high activity against gray mold, whereas compounds with alkyl groups having 2 or 7 carbon atoms did not exhibit high activity .
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide, highlighting variations in core scaffolds, substituents, and inferred properties:
Key Structural and Functional Insights
Core Scaffold Variations: The thiophene core in this compound is distinct from saturated analogs like tetrahydrobenzo[b]thiophene (e.g., JAMI1001A).
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, favoring membrane permeability. This group is critical in AMPA receptor modulators (e.g., JAMI1001A) .
- Sulfonamide (-SO₂NR₂) : Increases polarity and hydrogen-bonding capacity, as seen in antitubercular compounds (e.g., 16a–d), but may reduce CNS penetration .
- Methoxy (-OCH₃) : Improves aqueous solubility, as in the Flt-3 inhibitor (), but may lower potency due to reduced lipophilicity .
Pharmacological Activities :
- AMPA receptor modulation is strongly associated with trifluoromethyl-substituted compounds (e.g., JAMI1001A), suggesting the target compound may share this activity .
- Antitubercular thiophene derivatives () highlight the scaffold’s versatility, though substituent choice dictates target specificity .
Synthetic Considerations :
- Introducing the trifluoromethyl group typically requires fluorination steps or the use of pre-functionalized building blocks, which can complicate synthesis .
- Sulfonamide-containing analogs (e.g., 16a–d) involve sulfonylation reactions, which may require stringent conditions compared to benzamido formation .
Biological Activity
2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound features a thiophene ring, a trifluoromethyl group, and an amide functional group, which contribute to its unique chemical reactivity and biological profile. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Target Interactions : The compound likely interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. It has been suggested that similar compounds can influence gene expression and cellular metabolism through specific binding interactions .
Biochemical Activity : Studies indicate that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cellular function. Its ability to modulate enzyme activity can lead to significant changes in cell behavior .
Biological Activity
Recent investigations have highlighted the following biological activities associated with this compound:
- Antimycobacterial Activity : The compound exhibits potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. It has shown minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains .
- Cytotoxicity : In vitro studies reveal low cytotoxicity against mammalian cell lines (IC50 > 64 μg/mL), indicating a favorable safety profile for potential therapeutic use .
- Stability and Pharmacokinetics : The compound demonstrates good stability in hepatocytes and low inhibition of the hERG channel, suggesting a reduced risk of cardiac side effects .
Study 1: Antimycobacterial Efficacy
In a recent study, thiophene-arylamide derivatives were evaluated for their antimycobacterial properties. The lead compound (25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis. The pharmacokinetic profile showed high plasma exposure (AUC = 657 ng·h/mL) after oral administration, indicating promising bioavailability .
| Compound | MIC (μg/mL) | IC50 (μg/mL) | AUC (ng·h/mL) | Cmax (ng/mL) |
|---|---|---|---|---|
| 25a | 0.02 | >64 | 657 | 486 |
Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a DprE1 inhibitor, crucial for mycobacterial cell wall synthesis. The compound exhibited half-maximal inhibitory concentrations (IC50) between 0.2 and 0.9 μg/mL, demonstrating its potential as a therapeutic agent against tuberculosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide, and how can its purity be validated?
- Methodology : The compound is typically synthesized via acylation of a thiophene-3-carboxamide precursor with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. For example, describes refluxing intermediates in CH₂Cl₂ under nitrogen with subsequent purification via reverse-phase HPLC (67% yield) . Purity validation involves HPLC (≥98% purity criteria), complemented by ¹H/¹³C NMR for structural confirmation and IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹) .
Q. How can researchers address solubility challenges during biological assays for this compound?
- Methodology : Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. suggests derivatizing the carboxamide group with hydrophilic moieties (e.g., polyethylene glycol) to improve aqueous solubility while retaining bioactivity . Pre-formulation studies using dynamic light scattering (DLS) or phase-solubility diagrams are recommended to optimize solvent systems.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for trifluoromethyl groups) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) are essential. IR spectroscopy identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹), while LC-HRMS provides molecular weight validation (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes). highlights AI-driven simulations (COMSOL Multiphysics) for optimizing reaction pathways and predicting physicochemical properties (logP, pKa) . QSAR models can prioritize derivatives with improved antibacterial efficacy based on electronic (HOMO/LUMO) and steric parameters.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays (e.g., MIC vs. time-kill curves) and control for batch-to-batch variability in compound synthesis. notes discrepancies in MIC values for structurally similar analogs, suggesting standardized protocols (CLSI guidelines) and orthogonal assays (e.g., fluorescence-based bacterial membrane disruption) . Meta-analysis of published data (e.g., PubChem BioAssay) can identify trends in structure-activity relationships (SAR).
Q. How can factorial design improve the efficiency of derivatization experiments?
- Methodology : Apply a 2³ factorial design to evaluate factors like reaction temperature, solvent polarity, and catalyst loading. recommends using ANOVA to identify significant interactions (e.g., temperature × solvent effects on yield) . For example, optimizing acylation reactions () might reveal that dichloromethane at 40°C with 1.2 eq. acyl chloride maximizes yield while minimizing side products .
Q. What are the mechanistic implications of the trifluoromethyl group in modulating target interactions?
- Methodology : Use fluorine NMR (¹⁹F NMR) to probe electronic effects and X-ray crystallography to resolve binding poses. highlights the role of CF₃ in enhancing metabolic stability and hydrophobic interactions, as seen in analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene . Comparative studies with non-fluorinated analogs ( ) can isolate the contribution of the CF₃ group to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
